molecular formula C16H9ClN4OS B13135130 2-((4-Chlorophenyl)amino)-4H-1,3-thiazino(5,6-b)quinoxalin-4-one CAS No. 154371-17-2

2-((4-Chlorophenyl)amino)-4H-1,3-thiazino(5,6-b)quinoxalin-4-one

Cat. No.: B13135130
CAS No.: 154371-17-2
M. Wt: 340.8 g/mol
InChI Key: YPYZNESVBXKCMV-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)amino)-4H-[1,3]thiazino[5,6-b]quinoxalin-4-one is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound features a quinoxaline core fused with a thiazine ring, and it is substituted with a 4-chlorophenylamino group. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)amino)-4H-[1,3]thiazino[5,6-b]quinoxalin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-chloroaniline in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)amino)-4H-[1,3]thiazino[5,6-b]quinoxalin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its potential anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)amino)-4H-[1,3]thiazino[5,6-b]quinoxalin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Compounds with a quinoxaline core, such as quinoxaline-2-carboxylate.

    Thiazine derivatives: Compounds with a thiazine ring, such as phenothiazine.

Uniqueness

2-((4-Chlorophenyl)amino)-4H-[1,3]thiazino[5,6-b]quinoxalin-4-one is unique due to its fused heterocyclic structure, which combines the properties of both quinoxaline and thiazine derivatives. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development.

Properties

CAS No.

154371-17-2

Molecular Formula

C16H9ClN4OS

Molecular Weight

340.8 g/mol

IUPAC Name

2-(4-chloroanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one

InChI

InChI=1S/C16H9ClN4OS/c17-9-5-7-10(8-6-9)18-16-21-14(22)13-15(23-16)20-12-4-2-1-3-11(12)19-13/h1-8H,(H,18,21,22)

InChI Key

YPYZNESVBXKCMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)SC(=NC3=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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